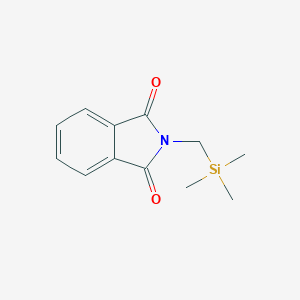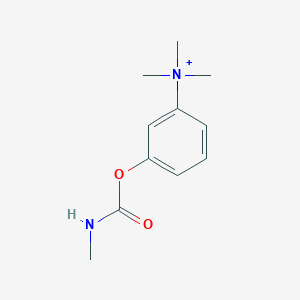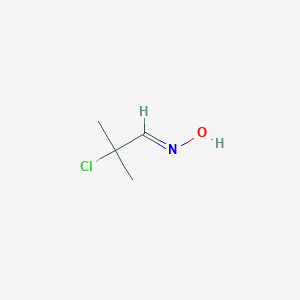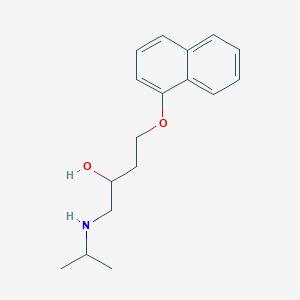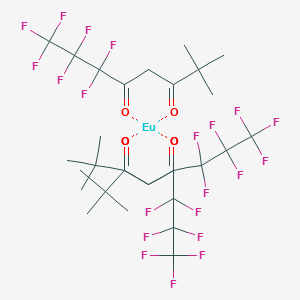
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on europium complexes has led to the synthesis and characterization of various compounds with unique properties. Europium, a lanthanide, is known for its luminescent properties and is often used in the synthesis of materials with specific optical characteristics. The studies under consideration have explored different europium complexes, their synthesis, molecular structures, and physical and chemical properties.
Synthesis Analysis
In the first study, a dimeric tris(2,2,6,6-tetramethyl-3,5-heptanedionato) europium complex was synthesized. The compound, also known as europium dipivaloylmethanate, was characterized using chemical analysis, elemental analysis, and X-ray crystallography . The second study focused on the oxidation of europium with ammonium perfluorocarboxylates in liquid ammonia, leading to the formation of europium(II) carboxylates and hexanuclear europium(III) fluoridocarboxylate complexes. This synthesis utilized europium metal and ammonium perfluorocarboxylates with a Eu2+:Eu3+ ratio greater than 1 .
Molecular Structure Analysis
The molecular structure of the europium dipivaloylmethanate was determined using X-ray crystallography, revealing a dimeric structure . In the second study, the europium(II) complex formed polymeric chains bridged by carboxylate groups and N,N-dimethylformamide, while the europium(III) complexes formed hexanuclear complex anions with an octahedral arrangement of the cations. The distances between europium ions in these complexes were measured, providing insight into the coordination environment of the europium ions .
Chemical Reactions Analysis
The studies did not provide detailed chemical reaction mechanisms but did describe the synthesis processes and the resulting europium complexes. The first study synthesized the europium complex through a method not detailed in the abstract, while the second study described the reaction of europium metal with ammonium perfluorocarboxylates in liquid ammonia to obtain the europium(II) and europium(III) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the europium complexes were extensively studied. The low-temperature heat capacity of the europium dipivaloylmethanate was measured, and thermodynamic functions such as entropy, enthalpy, and reduced Gibbs energy were calculated. An anomaly in the heat capacity was observed, along with a reversible color change in the crystals upon cooling, indicating thermochromism . In the second study, the oxidation state of europium in the complexes was monitored using 151Eu Mössbauer and photoluminescence spectroscopy, confirming the presence of europium in both the II and III oxidation states .
These studies contribute to the understanding of europium complexes, which could have implications for the development of new materials with specific thermodynamic and optical properties.
Aplicaciones Científicas De Investigación
Mass Spectrometry Studies
A study by Lozinskii et al. (1990) explored the mass spectrometric analysis of mixed fluorinated rare earth element β-diketonates with triphenylphosphine oxide, focusing on their fragmentation paths under electron impact. This research is significant in understanding the behavior of europium complexes in mass spectrometry applications (Lozinskii et al., 1990).
Luminescence and Complexation Studies
Alyab’ev et al. (2007) investigated the complexation of europium(III) 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionate (Eu(Fod)3) with camphor, revealing how photoexcitation enhances the stability of its complexes. This work contributes to the understanding of europium complexation in different electronic states (Alyab’ev et al., 2007).
Flexible Film with Temperature-Responsive Behavior
Outis et al. (2020) developed an emissive europium(III) complex embedded in a polysulfone matrix, exhibiting unique temperature-responsive luminescent properties. This material shows potential for applications requiring temperature-sensitive luminescent markers (Outis et al., 2020).
Calorimetric Titration and NMR Studies
Graddon and Muir (1981) conducted calorimetric titration and NMR studies to understand the adduct formation of europium β-diketonates with various organic bases, providing insights into the stability and thermodynamics of these complexes (Graddon & Muir, 1981).
Highly Emissive Ionic Liquids
Leal et al. (2017) synthesized photoluminescent ionic liquids based on europium(III) tetrakis(β-diketonate) complexes. Their study highlights the influence of ligands and counter ions on the luminescent and thermal properties of these materials (Leal et al., 2017).
Stability in Polymer Films
Khomenko and Pavich (1995) studied europium(III) complexes embedded in polymer films, demonstrating their potential as efficient UV-radiation transformers. This research suggests applications in materials science where stable luminescent properties are needed (Khomenko & Pavich, 1995).
Propiedades
Número CAS |
17631-68-4 |
|---|---|
Nombre del producto |
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
Fórmula molecular |
C30H30EuF21O6 |
Peso molecular |
1040.5 g/mol |
Nombre IUPAC |
europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Clave InChI |
IVLFZIQZPTZTBW-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Eu+3] |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Eu+3] |
Otros números CAS |
37506-71-1 17631-68-4 |
Sinónimos |
Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



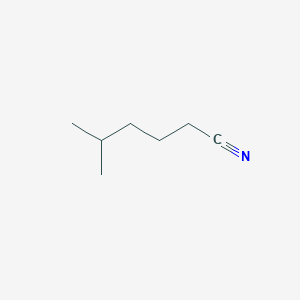
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)

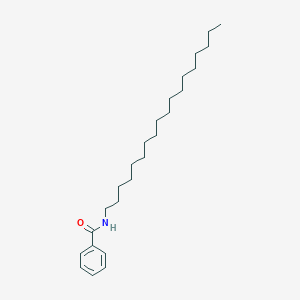
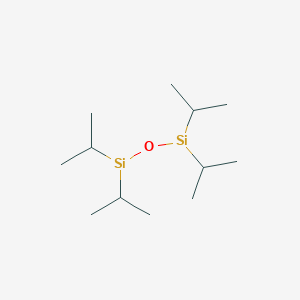

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)

